Bioavailability of Folic Acid-d2 vs. Polyglutamyl Folate (d2-PteGlu₆) in Human Subjects
In a direct human crossover study, Folic Acid-d2 (d2-FA) demonstrated 2.16-fold higher oral bioavailability compared to the polyglutamyl form d2-PteGlu₆, as measured by urinary excretion ratios normalized to an intravenous d4-FA control [1]. This quantitative difference establishes d2-FA as the preferred oral tracer for folate absorption studies where high systemic availability is required.
| Evidence Dimension | Relative Oral Bioavailability (Urinary Excretion Ratio) |
|---|---|
| Target Compound Data | 1.45 ± 0.10 (mean ± SEM) |
| Comparator Or Baseline | d2-PteGlu₆: 0.67 ± 0.04 (mean ± SEM) |
| Quantified Difference | 2.16-fold higher for d2-FA (1.45 / 0.67) |
| Conditions | Human subjects (adult males, n=7), single oral 677 nmol dose in apple juice, 48-h urine collection, mass spectrometry detection |
Why This Matters
Procurement of Folic Acid-d2 over d2-PteGlu₆ is essential for experiments requiring maximal oral tracer bioavailability and minimal confounding from variable polyglutamate deconjugation.
- [1] Gregory JF 3rd, Bhandari SD, Bailey LB, Toth JP, Baumgartner TG, Cerda JJ. Relative bioavailability of deuterium-labeled monoglutamyl and hexaglutamyl folates in human subjects. Am J Clin Nutr. 1991;53(3):736-740. doi:10.1093/ajcn/53.3.736. View Source
